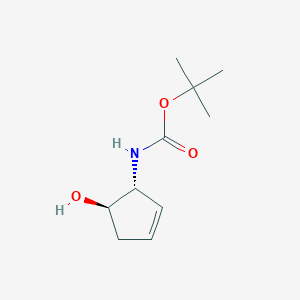
Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1R-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1R-) is a chemical compound with potential applications in scientific research. It is a derivative of carbamic acid and is commonly known as N-Boc-5-hydroxy-L-proline. The compound is synthesized through a multi-step process and has been extensively studied for its biochemical and physiological effects.
作用机制
The mechanism of action of N-Boc-5-hydroxy-L-proline is not fully understood. However, it is believed to act as a proline analog and can potentially interact with proline-dependent enzymes and receptors.
Biochemical and physiological effects:
N-Boc-5-hydroxy-L-proline has been shown to exhibit various biochemical and physiological effects. It has been reported to exhibit antitumor activity by inhibiting the growth of cancer cells. The compound has also been shown to inhibit the activity of various proteases, including HIV-1 protease and thrombin. Additionally, N-Boc-5-hydroxy-L-proline has been reported to exhibit anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
One of the main advantages of using N-Boc-5-hydroxy-L-proline in lab experiments is its potential as a building block for the synthesis of various bioactive molecules. The compound is relatively easy to synthesize and can be readily modified to introduce various functional groups. However, one of the limitations of using N-Boc-5-hydroxy-L-proline is its potential toxicity. The compound has been reported to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of N-Boc-5-hydroxy-L-proline. One potential direction is the development of more efficient synthesis methods for the compound. Another potential direction is the study of the compound's interactions with proline-dependent enzymes and receptors. Additionally, the compound's potential as a building block for the synthesis of peptides and proteins could be further explored. Finally, the compound's potential as an antitumor agent could be further investigated, with a focus on its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of N-Boc-5-hydroxy-L-proline involves the reaction of L-proline with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The resulting Boc-L-proline is then reacted with 2,3-epoxy-5-hydroxycyclopentanone in the presence of a Lewis acid catalyst to give N-Boc-5-hydroxy-L-proline.
科学研究应用
N-Boc-5-hydroxy-L-proline has been extensively studied for its potential applications in scientific research. It has been used as a building block in the synthesis of various bioactive molecules such as protease inhibitors, enzyme inhibitors, and antitumor agents. The compound has also been studied for its potential use in the synthesis of peptides and proteins.
属性
CAS 编号 |
162062-93-3 |
|---|---|
分子式 |
C10H17NO3 |
分子量 |
199.25 g/mol |
IUPAC 名称 |
tert-butyl N-[(1R,5R)-5-hydroxycyclopent-2-en-1-yl]carbamate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h4-5,7-8,12H,6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1 |
InChI 键 |
RSUHUFNWMMJITO-HTQZYQBOSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H]1C=CC[C@H]1O |
SMILES |
CC(C)(C)OC(=O)NC1C=CCC1O |
规范 SMILES |
CC(C)(C)OC(=O)NC1C=CCC1O |
同义词 |
Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1R- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




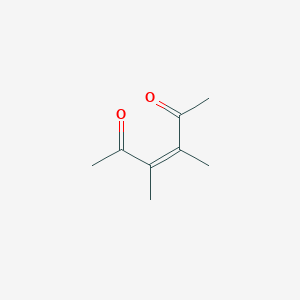
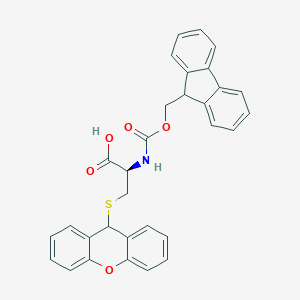
![Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-](/img/structure/B62347.png)
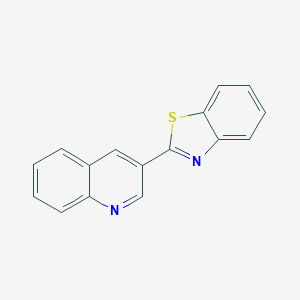


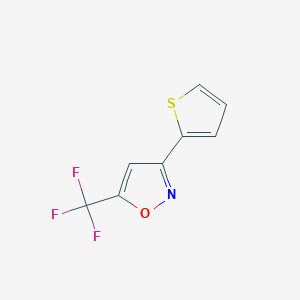


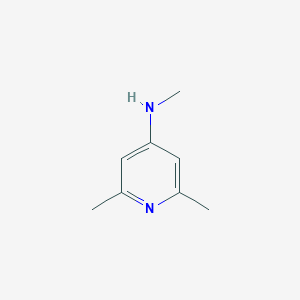
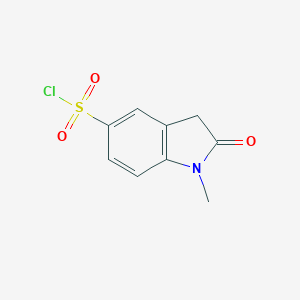
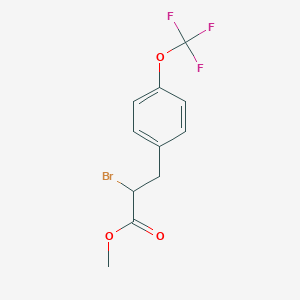
![2,3-Dihydrofuro[2,3-b]pyridine-6-carbonitrile](/img/structure/B62373.png)